molecular formula C14H12N2S B2711643 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide CAS No. 3176-72-5

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide

Cat. No. B2711643
Key on ui cas rn: 3176-72-5
M. Wt: 240.32
InChI Key: MAXQKPNEYWTEHI-UHFFFAOYSA-N
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Patent
US08859780B2

Procedure details

A 100 mL flask fitted with a stir-bar and condenser was charged with 1,2-phenylenediamine (2.88 g, 26.6 mmol), (phenylthio)acetic acid (4.00 g, 26.6 mmol), and 4M HCl (40 mL). The resultant suspension was heated in a 130° C. bath 48 hr. The mixture was cooled and concentrated in vacuo to a brown syrup. The syrup was taken up in EtOAc (100 mL) and washed with saturated NaHCO3 (2×75 mL) and brine (50 mL). The solution was filtered through phase separation paper and concentrated in vacuo to a tan solid. The crude solid was triturated with hexanes:EtOAc 6:1 (50 mL), filtered, pressed with rubber dam, and rinsed with hexanes:EtOAc 4:1 (2×10 mL). The material was dried to give 4.4 g of 68 as a tan solid (77%). 1H NMR (300 MHz, CDCl3): δ 11.7 (bs, 1H), 7.7-7.4 (m, 2H), 7.4-6.9 (m, 7H), 4.4 (s, 2H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 99% with retention time of 4.0 min.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]1([S:15][CH2:16][C:17](O)=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>Cl>[N:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[NH:8][C:17]=1[CH2:16][S:15][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL flask fitted with a stir-bar and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown syrup
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×75 mL) and brine (50 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a tan solid
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with hexanes:EtOAc 6:1 (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with hexanes:EtOAc 4:1 (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The material was dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)CSC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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